
((2-Fluorophenyl)sulfonyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Fluorophenyl)sulfonyl)-L-leucine is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis, chemical biology, drug discovery, and materials science . The presence of both fluorine and sulfonyl groups in the molecule imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of ((2-Fluorophenyl)sulfonyl)-L-leucine typically involves the introduction of the fluorosulfonyl group to the leucine backbone. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and efficient, allowing for the formation of the C–SO2F bond . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Analyse Chemischer Reaktionen
(2-Fluorphenyl)sulfonyl-L-Leucin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Sulfonylgruppe kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in Sulfide umwandeln.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid.
Wissenschaftliche Forschungsanwendungen
(2-Fluorphenyl)sulfonyl-L-Leucin hat in verschiedenen Bereichen Anwendungen gefunden:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung von Sulfonylfluoriden.
Biologie: Die Verbindung wird in der chemischen Biologie zur Entwicklung von bioaktiven Molekülen eingesetzt.
Medizin: Es dient als Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen.
Industrie: Die Verbindung wird bei der Herstellung von Hochleistungspolymeren und -materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von (2-Fluorphenyl)sulfonyl-L-Leucin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonylfluoridgruppe kann kovalente Bindungen mit nukleophilen Stellen in Proteinen eingehen, was zur Hemmung der Enzymaktivität führt. Dieser Mechanismus ist besonders nützlich bei der Entwicklung von Enzyminhibitoren für therapeutische Anwendungen .
Wirkmechanismus
The mechanism of action of ((2-Fluorophenyl)sulfonyl)-L-leucine involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
(2-Fluorphenyl)sulfonyl-L-Leucin kann mit anderen Sulfonylfluoriden verglichen werden, wie zum Beispiel:
Phenylsulfonylacetophenon: Wird bei der Synthese von heterocyclischen Verbindungen verwendet.
Bis(phenylsulfonyl)methan: Wird als synthetischer Dreh- und Angelpunkt in Kreuzkupplungsreaktionen eingesetzt. Die einzigartige Kombination von Fluor und Sulfonylgruppen in (2-Fluorphenyl)sulfonyl-L-Leucin verleiht ihm eine besondere Reaktivität und Stabilität, was es zu einer wertvollen Verbindung in verschiedenen chemischen Prozessen macht.
Eigenschaften
Molekularformel |
C12H16FNO4S |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
(2S)-2-[(2-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H16FNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
DNXZNZQLHQZNLP-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |
Kanonische SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




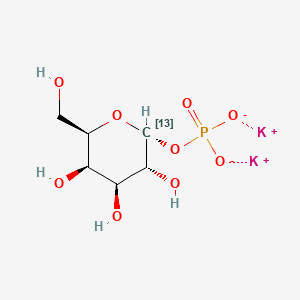
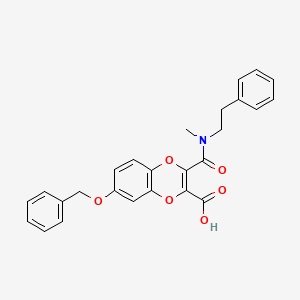
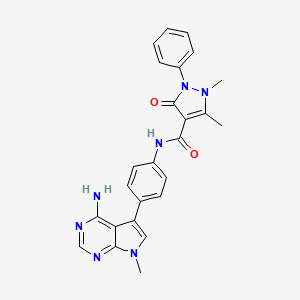
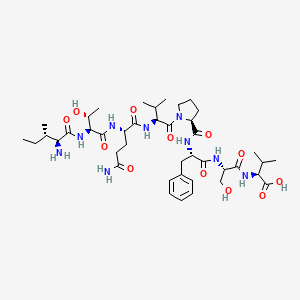

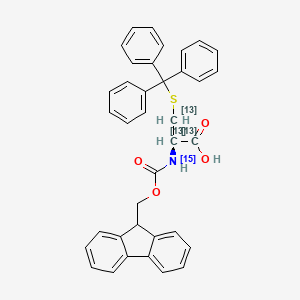
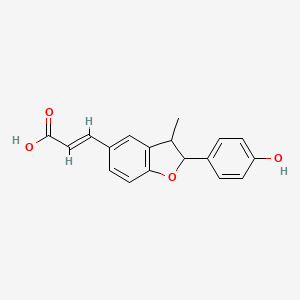
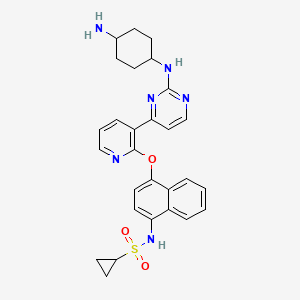
![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)
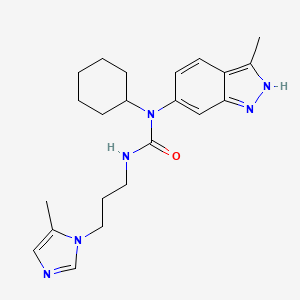
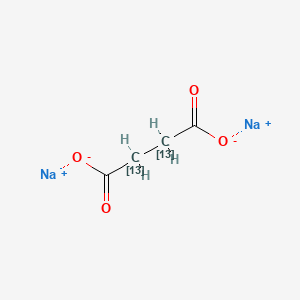
![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)
